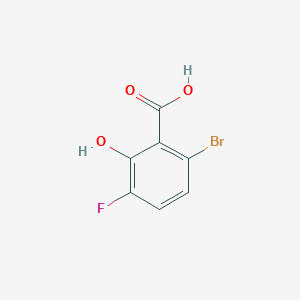

6-Bromo-3-fluoro-2-hydroxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

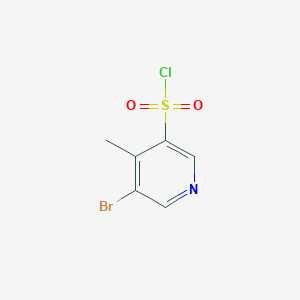

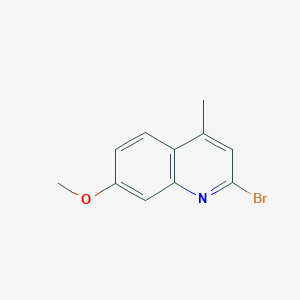

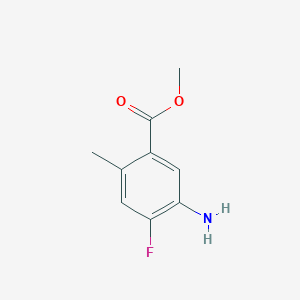

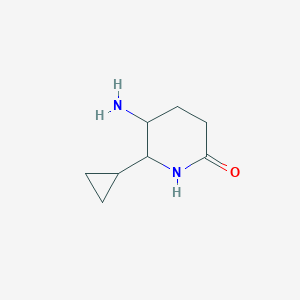

“6-Bromo-3-fluoro-2-hydroxybenzoic acid” is a compound with the molecular formula C7H4BrFO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring substituted with bromo, fluoro, and hydroxy groups, as well as a carboxylic acid group . The InChI code for this compound is 1S/C7H4BrFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 235.01 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 233.93278 g/mol .科学的研究の応用

Organic Synthesis and Chemical Characterization

The synthesis techniques for halogenated benzoic acids have been refined to offer higher yields and purities, making them suitable for industrial-scale production. For example, a method for synthesizing 3-Bromo-2-fluorobenzoic acid achieves a purity of 99.202% using bromination, hydrolysis, diazotization, and deamination under optimized conditions (Zhou Peng-peng, 2013).

Studies on the structural opportunities provided by substituting halogen atoms in benzoic acid derivatives have led to the development of novel compounds with potential applications in drug discovery and material science. The regioflexible substitution of 1,3‐Difluorobenzene into various benzoic acids demonstrates the versatility of modern organometallic methods in creating a range of functionalized aromatic compounds (M. Schlosser & C. Heiss, 2003).

Material Science and Photophysics

- Axial substitution in subphthalocyanines with hydroxybenzoic acids has been shown to enhance the photophysical properties of these compounds, suggesting their utility in organic photovoltaics and supercapacitors. The introduction of m‐hydroxybenzoic acid into the axial position of bromo‐subphthalocyanine significantly increases fluorescence quantum efficiency, demonstrating the potential of these compounds in optoelectronic applications (Zhuo-Huan Li et al., 2020).

Environmental Studies

- The photodegradation of parabens, which are esters of p-hydroxybenzoic acid used as preservatives, has been studied under various conditions. These studies are vital for understanding how to remove these compounds from wastewater effectively. Photodegradation in the presence of ultraviolet C lamps and hydrogen peroxide has proven to be an efficient method for degrading hazardous water contaminants, including various paraben compounds (M. Gmurek et al., 2015).

特性

IUPAC Name |

6-bromo-3-fluoro-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIPIAHUIGDGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)